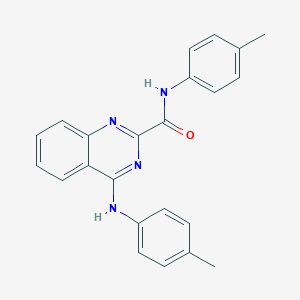
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide, also known as PD153035, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling proteins and ultimately inhibiting cell proliferation. It has been found to be highly specific for EGFR and does not affect other tyrosine kinases.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been demonstrated to inhibit the growth of various types of cancer cells, including non-small cell lung cancer, breast cancer, and head and neck cancer. Additionally, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide is a highly specific and potent inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer cell signaling pathways. However, its low solubility and stability can pose challenges in experimental design and interpretation of results.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide in cancer research and treatment. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Additionally, further studies are needed to explore the potential of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide in the treatment of other types of cancer, including those that are resistant to current therapies. Finally, the development of more stable and soluble analogs of N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide could improve its effectiveness as a therapeutic agent.
Synthesemethoden
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide can be synthesized through a multi-step process involving the condensation of 4-methylbenzoyl chloride and 4-toluidine, followed by the reaction with 2-aminobenzoic acid and subsequent cyclization. The final product is purified through column chromatography and characterized by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide has been widely used in scientific research for its ability to selectively inhibit EGFR tyrosine kinase activity, which plays a crucial role in the growth and survival of cancer cells. It has been shown to effectively block the downstream signaling pathways of EGFR, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Eigenschaften
Produktname |
N-(4-methylphenyl)-4-(4-toluidino)-2-quinazolinecarboxamide |
|---|---|
Molekularformel |
C23H20N4O |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
4-(4-methylanilino)-N-(4-methylphenyl)quinazoline-2-carboxamide |
InChI |
InChI=1S/C23H20N4O/c1-15-7-11-17(12-8-15)24-21-19-5-3-4-6-20(19)26-22(27-21)23(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,24,26,27) |
InChI-Schlüssel |
AJOISQOLXCYKFT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254548.png)

![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)
![6-methyl-5-[(E)-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)amino]-2,4-dihydro-1H-1,2,4-triazin-3-one](/img/structure/B254554.png)

![Pentyl 4-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoate](/img/structure/B254556.png)
![5-[(2-ethylhexyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B254558.png)
![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![2,6-ditert-butyl-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254563.png)
![5-chloro-4-[2-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B254564.png)
![4-[(2-methylbenzylidene)amino]-5-propyl-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254566.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)

![2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide](/img/structure/B254572.png)